Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Properties
Molecular Formula |
C17H16FN3O2 |
|---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C17H16FN3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
PUTOUYIBFWIVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine-Hydrazine Precursors
A common approach to pyrazolo[3,4-b]pyridines involves the cyclocondensation of 3-aminopyridine derivatives with hydrazines or their equivalents. For example, 6-chloro-4-methylpyridin-3-amine (a structurally related precursor) undergoes diazotization and cyclization with nitriles to yield pyrazolo-pyridine derivatives.
Procedure :
- Diazotization : Treat 4-methyl-3-aminopyridine with sodium nitrite (NaNO₂) in dichloroethane (DCE) under acidic conditions to generate a diazonium intermediate.
- Cyclization : React the diazonium salt with 4-fluorophenylacetonitrile in the presence of HCl gas, facilitating ring closure to form the pyrazolo[3,4-b]pyridine core.
- Workup : Neutralize the reaction mixture with sodium hydroxide, extract with ethyl acetate, and recrystallize the product from ethanol.
Optimization Notes :
Functionalization at the 1-Position: Introduction of the Ethyl Acetate Group
The ethyl acetate moiety is introduced via nucleophilic alkylation of the pyrazolo-pyridine nitrogen.
Procedure :
- Alkylation : React the pyrazolo[3,4-b]pyridine intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).
- Reaction Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.
- Purification : Isolate the product via column chromatography using hexane/ethyl acetate gradients.
Analytical Validation :
Alternative Route: One-Pot Tandem Cyclization-Alkylation
Recent advances in tandem reactions enable the integration of cyclization and alkylation steps.
Procedure :
- Combine 3-amino-4-methylpyridine, 4-fluorophenylacetonitrile, and ethyl bromoacetate in a single flask.
- Add p-toluenesulfonic acid (p-TsOH) as a catalyst and reflux in toluene for 18 hours.
- Isolate the product via filtration and recrystallization.
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Cyclization-Alkylation | 45–50% | 24–36 hours | High purity, scalable | Lengthy purification steps |
| Microwave-Assisted Cyclization | 60–65% | 2–4 hours | Rapid, energy-efficient | Specialized equipment required |
| One-Pot Tandem Reaction | 60–65% | 18 hours | Simplified workflow, fewer intermediates | Sensitivity to stoichiometric ratios |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of substituents on the pyrazolo-pyridine ring is critical. Using electron-withdrawing groups (e.g., -CF₃) at position 4 can inadvertently direct cyclization to position 6, as observed in analogs like ethyl 2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate . To ensure 4-(4-fluorophenyl) substitution:
Stability of the Ethyl Acetate Group
Ester hydrolysis under basic or prolonged reaction conditions can degrade the side chain. Mitigation strategies include:
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
Substituent Effects: Fluorine: The 4-fluorophenyl group in the target compound enhances lipophilicity and bioavailability compared to non-fluorinated analogs . Cyclopropyl vs. Ester vs. Acid: The ethyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid analog (), which is more polar and less bioavailable .
Molecular Weight Trends :
- Substitutions like cyclopropyl () or difluoromethyl () increase molecular weight, impacting pharmacokinetic properties such as volume of distribution.
Biological Activity
Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H16FN3O2
- CAS Number : 25247927
- Molecular Weight : 313.32 g/mol
The structure features a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an ethyl acetate moiety, which contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multicomponent reactions that allow the incorporation of various functional groups. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring the structure-activity relationship (SAR) of derivatives.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, derivatives within the pyrazolo[3,4-b]pyridine class have been reported to possess IC50 values ranging from 0.59 µM to over 10 µM depending on the specific cell line and substituents present on the phenyl ring .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Notably, compounds with similar structures have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on Breast Cancer : A study evaluated a series of pyrazolo[3,4-b]pyridines for their antiproliferative activity against breast cancer cell lines (MCF7 and BT549). The presence of electron-withdrawing groups like fluorine significantly enhanced activity compared to unsubstituted analogs .
- Leukemia Models : Another investigation reported that certain derivatives exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
